Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate
Description
Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate is a polycyclic heteroaromatic compound featuring a naphthothiophene core substituted with trifluoroacetyl and trifluoromethyl groups. The ester moiety at position 2 enhances solubility in organic solvents, while the electron-withdrawing trifluoromethyl (CF₃) and trifluoroacetyl (CF₃CO) groups significantly influence its electronic properties.
The naphtho[1,2-b]thiophene scaffold is structurally analogous to naphthofurans and benzothiophenes, but the sulfur atom in the thiophene ring introduces distinct reactivity and conjugation patterns. The trifluoromethyl group at position 3 and the trifluoroacetyl group at position 5 likely confer enhanced thermal stability and resistance to metabolic degradation compared to non-fluorinated analogs .
Properties
Molecular Formula |
C18H10F6O3S |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
ethyl 5-(2,2,2-trifluoroacetyl)-3-(trifluoromethyl)benzo[g][1]benzothiole-2-carboxylate |
InChI |
InChI=1S/C18H10F6O3S/c1-2-27-16(26)14-12(17(19,20)21)11-7-10(15(25)18(22,23)24)8-5-3-4-6-9(8)13(11)28-14/h3-7H,2H2,1H3 |
InChI Key |
UUAHUNQEDSEPRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C3=CC=CC=C3C(=C2)C(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered electronic properties.
Substitution: The trifluoromethyl and trifluoroacetyl groups can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate is a complex organic compound featuring a naphthalene core fused with a thiophene ring and various fluorinated functional groups. It has a molecular formula of C18H10F6O3S and a CAS number of 140666-92-8 . The trifluoroacetyl and trifluoromethyl groups give it unique chemical properties, making it an interesting subject for synthetic chemistry and biological research.
Scientific Research Applications
This compound and similar ones have potential applications in synthetic organic chemistry, biological research, and material science.
Synthetic Organic Chemistry
- The compound can be used in developing more complex molecules.
- It is used as a building block for the synthesis of diverse heterocycles .
- It requires careful control of reaction conditions to maximize yield and purity in each step.
Biological Research
- Compounds similar to this compound exhibit significant biological activities.
- It is used in anti-inflammatory research.
- It can be used in antibacterial applications.
- Interaction studies, including thermal shift assays, surface plasmon resonance, and co-crystallization with target proteins, are crucial for understanding its mechanism of action and establishing a foundation for clinical development.
Potential interactions with biological targets :
- Enzyme Inhibition Assays: determines its ability to inhibit specific enzymes.
- Receptor Binding Studies: identifies its affinity for particular receptors.
- Cell-Based Assays: examines its effects on cellular pathways and functions.
Material Science
- The compound can be used in polymer chemistry.
- It can be used in the development of liquid crystals.
Some compounds share structural features with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Fluoro-N-(4-methylphenyl)thiazole-2-carboxamide | Contains thiazole instead of thiophene | Exhibits potent anti-inflammatory activity |
| Ethyl 4-trifluoromethylbenzoate | Similar ester structure | Primarily used as a reagent in organic synthesis |
| 3-Trifluoromethylphenol | Contains a phenolic structure | Known for its antibacterial properties |
Mechanism of Action
The mechanism by which Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and trifluoroacetyl groups enhance the compound’s ability to form strong interactions with these targets, leading to specific biological and chemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with the target molecule but differ in substituents and heteroatom composition:
Key Observations:
Electron-Withdrawing Effects : The target compound’s trifluoromethyl and trifluoroacetyl groups are stronger electron-withdrawing groups (EWGs) compared to the methyl or sulfonamido groups in analogs. This enhances electrophilicity and may improve charge transport in electronic materials .
Heteroatom Influence : Replacing the sulfur atom in naphthothiophene (target compound) with oxygen (naphthofuran in and ) reduces aromaticity and alters conjugation, affecting optical properties .
Synthetic Complexity : The trifluoroacetyl group in the target compound likely requires specialized fluorination steps, unlike the simpler esterification or sulfonamidation reactions used for analogs .
Physicochemical Properties
- Solubility : The trifluoromethyl and ester groups in the target compound improve solubility in polar aprotic solvents (e.g., THF, DMF) compared to unsubstituted naphthothiophenes .
- Thermal Stability: Fluorinated substituents typically increase thermal stability. The target compound’s decomposition temperature is expected to exceed that of ’s diketone derivative (which may undergo keto-enol tautomerism) .
- Acidity : The trifluoroacetyl group (pKa ~ -2 to 0) is more acidic than sulfonamido (pKa ~ 7.82 in ) or ester groups, enabling unique reactivity in base-catalyzed reactions .
Biological Activity
Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate is an organic compound with a complex structure characterized by a naphthalene core fused with a thiophene ring and various fluorinated functional groups. Its molecular formula is CHFOS, and it has been identified as having significant biological activity, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : CHFOS
- Molecular Weight : 420.33 g/mol
- CAS Number : 140666-92-8
Research into the biological activity of this compound suggests that the trifluoroacetyl and trifluoromethyl groups enhance its interaction with biological targets. The compound's unique structure allows it to engage in various biochemical pathways, making it a candidate for further studies in drug development.
Biological Activity Overview
Studies indicate that compounds similar to this compound exhibit a range of biological activities. These include:
- Antimicrobial Activity : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : Related compounds have demonstrated the ability to reduce inflammation markers in vitro.
- Antitumor Effects : Preliminary studies suggest potential cytotoxicity against various cancer cell lines.
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds highlights its unique biological profile:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Fluoro-N-(4-methylphenyl)thiazole-2-carboxamide | Contains thiazole instead of thiophene | Exhibits potent anti-inflammatory activity |
| Ethyl 4-trifluoromethylbenzoate | Similar ester structure | Primarily used as a reagent in organic synthesis |
| 3-Trifluoromethylphenol | Contains a phenolic structure | Known for its antibacterial properties |
Case Studies and Research Findings
Research findings emphasize the importance of understanding the interactions between this compound and its biological targets. For instance:
- Inhibition Studies : A study demonstrated that high concentrations of similar compounds can inhibit bacterial secretion systems, which are critical for pathogenicity in certain bacteria .
- Cytotoxicity Assessments : In vitro tests showed that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating potential for targeted cancer therapies .
- Bioactivity Screening : A high-throughput screening campaign identified several bioactive compounds related to this structure that inhibited specific virulence factors in pathogens .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and cyclization. For example, tetrachloromonospirophosphazene intermediates (e.g., compound 1 in ) are reacted with carbazolyldiamine derivatives in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. Reaction progress is monitored by thin-layer chromatography (TLC), and purification is achieved via column chromatography . Trifluoroacetylation steps may leverage electrophilic reagents like dibenzothiophenium triflates (e.g., 5-(diarylimino)dibenzothiophenium triflates in ), which enable regioselective functionalization under mild conditions .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (¹H, ¹³C, and ¹⁹F NMR) spectroscopy is critical for confirming substituent positions and trifluoromethyl/trifluoroacetyl groups. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as referenced in ’s Supplementary Information) resolves stereochemical ambiguities. Purity is assessed via high-performance liquid chromatography (HPLC) and melting point analysis, with comparative data from structurally similar thiophene carboxylates (e.g., ’s methyl 3-amino-4-phenylthiophene-2-carboxylate) providing benchmarks .
Advanced Research Questions
Q. How do the trifluoromethyl and trifluoroacetyl groups influence the compound’s electronic properties and reactivity?
- Methodological Answer : The electron-withdrawing trifluoromethyl (-CF₃) and trifluoroacetyl (-COCF₃) groups lower the compound’s frontier molecular orbital energies, as demonstrated in trifluoromethyl-substituted polymers ( ). Density functional theory (DFT) calculations can map charge distribution, while cyclic voltammetry quantifies redox potentials. These groups also enhance electrophilicity, enabling regioselective reactions with nucleophiles (e.g., aminations using dibenzothiophenium triflates in ) .
Q. How can researchers resolve contradictions in reported biological activity data for similar trifluoromethyl-thiophene derivatives?
- Methodological Answer : Discrepancies in inhibitory effects (e.g., low PET inhibition in vs. high activity in other studies) may arise from assay conditions (e.g., spinach chloroplasts vs. algal suspensions). Systematic comparisons should control variables like solvent polarity, incubation time, and biological models. For example, shows substituent-dependent activity (4-NO₂ and 4-I groups enhance chlorophyll inhibition), suggesting structure-activity relationship (SAR) studies to optimize bioactivity .
Q. What role does this compound play in designing photovoltaic or optoelectronic materials?
- Methodological Answer : Trifluoromethyl groups in π-conjugated systems (e.g., naphtho[1,2-b]thiophene cores) reduce HOMO-LUMO gaps and improve charge transport, as seen in bulk-heterojunction solar cells ( ). Researchers can blend this compound with electron-accepting materials (e.g., fullerene derivatives) and use time-resolved spectroscopy to measure exciton dissociation efficiency. Device performance metrics (e.g., PCE, Voc) should be correlated with substituent electronic profiles .
Q. What strategies are effective for probing structure-activity relationships (SAR) in this compound’s biological targets?
- Methodological Answer : Isosteric replacement of the trifluoroacetyl group (e.g., with nitro or halogen substituents) and comparative bioassays can identify critical pharmacophores. ’s ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate demonstrates how trifluoromethyl positioning affects lipophilicity and activity. Molecular docking studies with target proteins (e.g., photosynthetic enzymes in ) further validate binding modes .
Q. What are the challenges in achieving regioselective trifluoroacetylation during synthesis?
- Methodological Answer : Competing side reactions (e.g., over-acylation) require precise control of reaction stoichiometry and temperature. Electrophilic trifluoroacetylation reagents ( ) or directing groups (e.g., morpholine in ) can enhance selectivity. Kinetic studies using in-situ FTIR or NMR monitor intermediate formation to optimize conditions .
Q. How can computational modeling guide the design of derivatives with improved properties?
- Methodological Answer : DFT simulations predict electronic effects of substituents (e.g., ’s trifluoromethyl-induced red-shifting). Molecular dynamics (MD) simulations assess solubility and aggregation behavior. QSAR models trained on datasets from and link structural features (e.g., substituent electronegativity) to bioactivity or photovoltaic efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
